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Compound of Interest

(R)-2-(Aminomethyl)-3-
Compound Name:
methylbutanoic acid

Cat. No.: B152230

An In-depth Technical Guide on (R)-2-(Aminomethyl)-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral non-proteinogenic 3-amino acid, is a
crucial building block in medicinal chemistry and drug development. Its structure incorporates a
valine side chain, leading to its common name, (R)-B-homovaline.

CAS Number: 210345-86-1

Physicochemical Properties

Property Value

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Synonyms (R)-beta-Homovaline

Synthesis Protocols
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The enantioselective synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid is a critical
step for its application in pharmaceuticals. While various methods for the synthesis of -amino
acids exist, a common strategy involves the stereoselective alkylation of a chiral B-alanine
equivalent.

lllustrative Synthetic Pathway: Asymmetric Alkylation

A representative, though not exhaustive, synthetic approach involves the diastereoselective
alkylation of a chiral amide derived from (3-alanine. This method, while not specific to the exact
target molecule in the cited literature, provides a foundational experimental workflow.

Experimental Workflow: General Asymmetric Alkylation
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General Enantioselective Synthesis of a f-Amino Acid Derivative
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Caption: General workflow for asymmetric synthesis of 3-amino acids.
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Applications in Peptide Synthesis

(R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily utilized as a building block in solid-

phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced therapeutic

potential. The incorporation of this B-amino acid can confer resistance to proteolytic

degradation, thereby increasing the in vivo half-life of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of (R)-2-(Aminomethyl)-3-methylbutanoic acid into a peptide sequence

generally follows standard Fmoc-based SPPS protocols. The amino group is typically protected

with a fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Fmoc-SPPS Cycle

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable
solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed
by treatment with a solution of 20% piperidine in DMF. The completion of this step can be
monitored using a Kaiser test.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the
cleaved Fmoc group.

Amino Acid Coupling: The Fmoc-protected (R)-2-(Aminomethyl)-3-methylbutanoic acid is
pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF.
This activated amino acid solution is then added to the resin, and the coupling reaction is
allowed to proceed.

Washing: The resin is washed with DMF to remove unreacted reagents.

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide
sequence.

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin,
and the side-chain protecting groups are removed using a cleavage cocktail, typically
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containing trifluoroacetic acid (TFA) and scavengers.

 Purification: The crude peptide is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

SPPS Workflow Diagram
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Solid-Phase Peptide Synthesis (SPPS) Cycle
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Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.
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Biological Activity and Applications

The incorporation of (R)-2-(Aminomethyl)-3-methylbutanoic acid into peptides has been
explored for various therapeutic applications, primarily focusing on antimicrobial and
neuroprotective activities.

Antimicrobial Activity

Peptides containing 3-amino acids, including 3-homovaline, have shown promise as
antimicrobial agents. The structural modifications introduced by [3-amino acids can enhance the
peptide's ability to disrupt microbial membranes while potentially reducing toxicity to
mammalian cells.

While specific quantitative data for peptides containing solely (R)-2-(Aminomethyl)-3-
methylbutanoic acid are not extensively available in the public domain, the general principle
IS to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal
Concentration (MBC) against various bacterial strains.

Table: Representative Antimicrobial Activity Data for f-Amino Acid-Containing Peptides

Peptide Target Organism MIC (pM) MBC (M)
Acinetobacter

AMP2 (example) . 1.5+0.25 2.25+0.12
baumannii
Listeria

AMP2 (example) 1.5+0.25 2.25+0.12
monocytogenes

Gram-positive &
AMPs (general range)  Gram-negative 15-125 2.25-25
bacteria

Note: The data presented are from a study on various antimicrobial peptides and are illustrative
of the type of quantitative data generated. Specific values for peptides containing (R)-2-
(Aminomethyl)-3-methylbutanoic acid would require targeted synthesis and testing.[1]

Neuroprotective Effects
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Derivatives of amino acids are being investigated for their neuroprotective properties. While
direct evidence for (R)-2-(Aminomethyl)-3-methylbutanoic acid is limited, the broader class
of compounds is of interest. For example, novel baicalein amino acid derivatives have
demonstrated significant neuroprotective effects against oxidative stress-induced neurotoxicity
in SH-SY5Y cells.

Table: lllustrative Neuroprotective Activity of Amino Acid Derivatives

Compound Cell Line Assay EC50 (uM)

tert-butyl
SH-SY5Y hydroperoxide- 4.31

induced neurotoxicity

Baicalein Amino Acid

Derivative 8

tert-butyl
SH-SY5Y hydroperoxide- 24.77

induced neurotoxicity

Baicalein (parent

compound)

tert-butyl
SH-SY5Y hydroperoxide- 5.62

induced neurotoxicity

Edaravone (positive

control)

Note: This data is for baicalein derivatives and serves as an example of the quantitative
assessment of neuroprotective effects.[2]

Signaling Pathways

Currently, there is no specific, well-documented signaling pathway that is directly and uniquely
modulated by (R)-2-(Aminomethyl)-3-methylbutanoic acid itself. Its biological effects are
primarily realized through its incorporation into larger peptide structures, which then interact
with their respective biological targets, such as bacterial membranes or protein receptors. As a
structural analogue of GABA, it may have the potential to interact with GABA receptors, but
specific studies confirming this are not readily available in the reviewed literature. The
GABAergic system is a major inhibitory neurotransmitter system in the central nervous system,
and its receptors (GABA-A and GABA-B) are important drug targets.[3][4]

Logical Relationship Diagram: From Compound to Biological Effect
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From Chemical Structure to Biological Outcome
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Caption: The role of the title compound in achieving biological effects.
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Conclusion

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a valuable chiral building block for the
synthesis of peptidomimetics with enhanced stability and biological activity. Its primary
application lies in the fields of antimicrobial and neuroprotective drug discovery. Further
research is warranted to elucidate its specific interactions with biological targets and to fully
characterize the quantitative structure-activity relationships of peptides containing this unique
3-amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b152230?utm_src=pdf-body
https://www.benchchem.com/product/b152230?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37890227/
https://pubmed.ncbi.nlm.nih.gov/37890227/
https://pubmed.ncbi.nlm.nih.gov/31601055/
https://pubmed.ncbi.nlm.nih.gov/31601055/
https://www.ncbi.nlm.nih.gov/books/NBK526124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8380214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8380214/
https://www.benchchem.com/product/b152230#r-2-aminomethyl-3-methylbutanoic-acid-cas-number-lookup
https://www.benchchem.com/product/b152230#r-2-aminomethyl-3-methylbutanoic-acid-cas-number-lookup
https://www.benchchem.com/product/b152230#r-2-aminomethyl-3-methylbutanoic-acid-cas-number-lookup
https://www.benchchem.com/product/b152230#r-2-aminomethyl-3-methylbutanoic-acid-cas-number-lookup
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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